molecular formula C18H20FN3O2S2 B2678537 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 941980-60-5

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2678537
CAS No.: 941980-60-5
M. Wt: 393.5
InChI Key: KAMJUIKBZKVGMV-UHFFFAOYSA-N
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Description

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are important heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazole-2-thiol with 4-fluorophenylacetyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It is studied for its potential as an antibacterial and antifungal agent due to its thiazole moiety.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide include other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological properties.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c19-12-5-7-14(8-6-12)21-17(24)11-26-18-22-15(10-25-18)9-16(23)20-13-3-1-2-4-13/h5-8,10,13H,1-4,9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMJUIKBZKVGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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